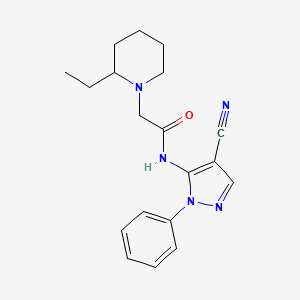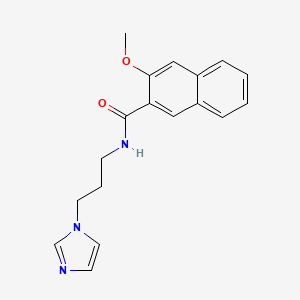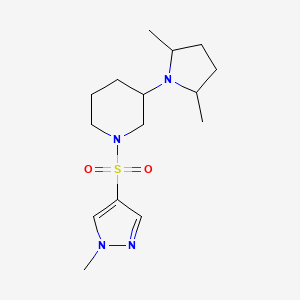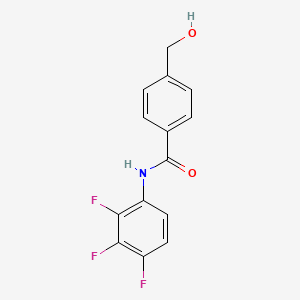![molecular formula C19H19Cl2NO3 B7532725 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7532725.png)
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide, also known as DMOB, is a chemical compound that has been found to have potential applications in scientific research. DMOB is a benzamide derivative that has been shown to exhibit antitumor properties and has been studied for its potential use in cancer treatment. In
Mécanisme D'action
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis and to induce autophagy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC1 and HDAC3, which are enzymes that are often overexpressed in cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in combination with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers of response to this compound treatment.
Méthodes De Synthèse
The synthesis of 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide involves several steps, including the reaction of 2,4-dichloroaniline with paraformaldehyde to form 2,4-dichlorobenzyl alcohol. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline in the presence of acetic anhydride and a catalyst to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been studied for its potential use in cancer treatment. It has been shown to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells. This compound has been studied in a variety of cancer types, including breast cancer, prostate cancer, and leukemia. In addition to its antitumor properties, this compound has also been shown to have anti-inflammatory and antioxidant effects.
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c20-14-8-7-13(17(21)10-14)12-25-18-6-2-1-5-16(18)19(23)22-11-15-4-3-9-24-15/h1-2,5-8,10,15H,3-4,9,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCFEYKTYDRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)

![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)



![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B7532691.png)
![N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide](/img/structure/B7532716.png)

![3-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532747.png)
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate](/img/structure/B7532755.png)
